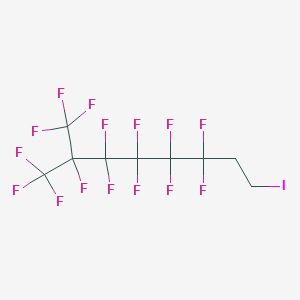

1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane is a highly fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and an iodine atom, making it a perfluorinated alkyl iodide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane typically involves the iodination of a perfluorinated alkane. One common method is the reaction of a perfluorinated alkane with iodine in the presence of a catalyst such as silver fluoride. The reaction is usually carried out under anhydrous conditions to prevent the formation of unwanted by-products.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, leading to the formation of new compounds.

Reduction Reactions: The compound can be reduced to form perfluorinated alkanes or alkenes.

Oxidation Reactions: Although less common, the compound can undergo oxidation to form perfluorinated carboxylic acids or other oxidized products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or amines are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed:

Substitution Reactions: Products include perfluorinated alcohols, amines, or ethers.

Reduction Reactions: Products include perfluorinated alkanes or alkenes.

Oxidation Reactions: Products include perfluorinated carboxylic acids or ketones.

Wissenschaftliche Forschungsanwendungen

1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other perfluorinated compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: Investigated for its potential use in imaging techniques, such as fluorine-19 magnetic resonance imaging (MRI), due to its high fluorine content.

Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues or organs.

Industry: Used in the production of fluorinated surfactants and coatings, which have applications in non-stick surfaces and water-repellent materials.

Wirkmechanismus

The mechanism of action of 1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological applications, the compound’s high fluorine content enhances its visibility in imaging techniques and may improve the stability and bioavailability of drug delivery systems.

Vergleich Mit ähnlichen Verbindungen

Perfluorooctyl iodide: Similar in structure but lacks the trifluoromethyl group.

Perfluorodecyl iodide: Longer carbon chain but similar functional groups.

Perfluorooctane: Lacks the iodine atom but has a similar perfluorinated carbon chain.

Uniqueness: 1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane is unique due to the presence of both an iodine atom and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in biological applications.

Biologische Aktivität

1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane is a complex fluorinated organic compound with potential applications in various fields including medicinal chemistry and materials science. Understanding its biological activity is essential for assessing its safety and efficacy in potential applications.

- Chemical Formula : C9F19I

- Molecular Weight : 514.05 g/mol

- IUPAC Name : this compound

- CAS Number : 297730-93-9

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, several studies on related fluorinated compounds provide insights into potential biological interactions.

Toxicological Studies

Research indicates that fluorinated compounds can exhibit varied toxicological profiles depending on their structure. For instance:

- Acute Toxicity : Some perfluorinated compounds have shown acute toxicity in aquatic organisms and mammals due to their persistence and bioaccumulation potential.

- Chronic Effects : Long-term exposure to similar fluorinated compounds has been linked to endocrine disruption and developmental toxicity in laboratory animals.

Cellular Interactions

Fluorinated compounds often interact with cellular membranes due to their lipophilicity. Studies suggest that:

- Membrane Permeability : The high degree of fluorination increases membrane permeability which can lead to altered cellular uptake mechanisms.

- Reactive Oxygen Species (ROS) : Some studies indicate that certain fluorinated compounds may induce oxidative stress in cells.

Case Studies

-

Fluorinated Compounds in Drug Development :

- A study explored the effects of fluorinated analogs of known drugs on cellular uptake and efficacy. The findings suggested that increased fluorination can enhance lipophilicity and stability but may also lead to increased toxicity.

- Example: A related compound was evaluated for its effects on human cancer cell lines and showed promising results in terms of cytotoxicity but raised concerns regarding off-target effects due to high lipophilicity.

-

Environmental Impact Studies :

- Research has highlighted the environmental persistence of fluorinated compounds. A study on the degradation pathways of similar compounds indicated that these substances resist biotransformation processes commonly found in nature.

- Example: Investigations into the bioaccumulation of perfluoroalkyl substances (PFAS) revealed significant accumulation in aquatic food webs leading to potential health risks for wildlife and humans.

Data Table: Biological Activity Indicators

| Property | Value/Observation |

|---|---|

| Lipophilicity (LogP) | High (potentially >9) |

| Acute Toxicity | Varies; related compounds show toxicity |

| Chronic Toxicity | Potential endocrine disruptor |

| Membrane Permeability | Increased due to fluorination |

| ROS Generation | Possible induction observed |

Eigenschaften

IUPAC Name |

1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodo-2-(trifluoromethyl)octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F15I/c10-3(11,1-2-25)5(13,14)7(17,18)6(15,16)4(12,8(19,20)21)9(22,23)24/h1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQMZHBMFUUHQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F15I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379912 |

Source

|

| Record name | 1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodo-2-(trifluoromethyl)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18017-20-4 |

Source

|

| Record name | 1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodo-2-(trifluoromethyl)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.